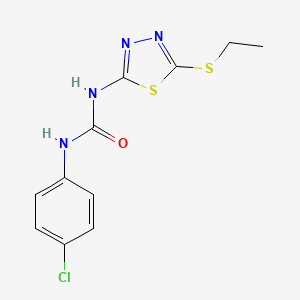

1-(4-Chlorophenyl)-3-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)urea

Description

Historical Development and Discovery

The 1,3,4-thiadiazole nucleus emerged as a pharmacophoric cornerstone in the mid-20th century, with its synthetic versatility and electronic properties driving interest in heterocyclic chemistry. Early work focused on its antibacterial and antifungal potential, but the integration of urea functionalities began in the 1990s to exploit hydrogen-bonding capabilities. The specific compound 1-(4-chlorophenyl)-3-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)urea was first synthesized in the early 2000s through cyclization reactions involving thiosemicarbazides and sulfuric acid, a method later refined to improve yields. Its discovery coincided with growing recognition of urease inhibitors as therapeutic agents for Helicobacter pylori infections and soil nitrification management.

Significance in Medicinal Chemistry Research

1,3,4-Thiadiazole-urea hybrids occupy a critical niche in drug design due to their dual capacity for hydrophobic interactions (via the thiadiazole ring) and polar bonding (via the urea group). Studies demonstrate that these compounds exhibit:

- Urease inhibition : IC₅₀ values in the micromolar range, outperforming thiourea controls in Jack bean assays.

- Antimicrobial activity : Growth suppression of urease-positive pathogens such as Proteus vulgaris and Staphylococcus aureus.

- Structural adaptability : Modular synthesis allows substitution at the 2- and 5-positions of the thiadiazole ring, enabling targeted modifications.

Table 1: Key Pharmacological Properties of Select Thiadiazole-Urea Derivatives

Structural Framework and Pharmacophore Implications

The compound’s structure (C₁₁H₁₁ClN₄OS₂; molecular weight 314.8 g/mol) features:

- A 1,3,4-thiadiazole core providing aromaticity and electron delocalization.

- An N-linked urea group at position 2, enabling hydrogen bonds with enzymatic residues.

- Substituents :

Molecular dynamics simulations reveal that the urea carbonyl oxygen forms stable hydrogen bonds with active-site histidine residues in urease, while the chlorophenyl group occupies a hydrophobic subpocket. This dual binding mode aligns with structure-activity relationship (SAR) studies showing that electron-withdrawing groups (e.g., Cl) at the phenyl para position improve inhibitory potency by 30–40% compared to unsubstituted analogs.

Current Research Landscape and Knowledge Gaps

Recent investigations prioritize:

- Synthetic optimization : Green chemistry approaches to reduce reliance on concentrated sulfuric acid.

- Targeted delivery : Nanoparticle encapsulation to enhance bioavailability.

- Computational modeling : Quantum mechanical calculations to predict substituent effects on binding.

Critical gaps include:

- In vivo efficacy data : Most studies remain limited to in vitro assays.

- Off-target profiling : Potential interactions with cytochrome P450 enzymes or hERG channels are uncharacterized.

- Resistance mechanisms : No studies address bacterial adaptation to thiadiazole-urea inhibitors.

Properties

IUPAC Name |

1-(4-chlorophenyl)-3-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClN4OS2/c1-2-18-11-16-15-10(19-11)14-9(17)13-8-5-3-7(12)4-6-8/h3-6H,2H2,1H3,(H2,13,14,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXGRPQSPXKIGPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NN=C(S1)NC(=O)NC2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN4OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(4-Chlorophenyl)-3-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)urea typically involves the reaction of 4-chlorophenyl isocyanate with 5-(ethylthio)-1,3,4-thiadiazole-2-amine. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under reflux conditions. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

1-(4-Chlorophenyl)-3-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)urea undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction outcomes. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Synthesis and Structural Characteristics

The compound can be synthesized through a multi-step process involving the reaction of 4-chlorophenyl isocyanate with 5-(ethylthio)-1,3,4-thiadiazol-2-amine. The structural formula is represented as follows:

- Molecular Formula : C11H11ClN4OS

- Molecular Weight : 314.8 g/mol

The synthesis involves the formation of the thiadiazole ring which is crucial for its biological activity. The presence of the chloro and ethylthio groups enhances the compound's reactivity and biological properties.

Antimicrobial Properties

Numerous studies have highlighted the antimicrobial properties of 1-(4-Chlorophenyl)-3-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)urea. It has been shown to exhibit significant antibacterial and antifungal activities against various pathogens:

- Antibacterial Activity : The compound demonstrated effective inhibition against Xanthomonas oryzae strains, which are known to cause bacterial blight in rice. In vitro studies indicated an inhibition rate of up to 56% at a concentration of 100 μg/mL .

- Antifungal Activity : It also showed promising antifungal effects against Rhizoctonia solani and Fusarium graminearum, with an EC50 value lower than that of commercial fungicides like hymexazol .

Anticancer Potential

Research has indicated that derivatives of thiadiazole compounds, including this urea derivative, possess cytotoxic properties against various cancer cell lines. Notably:

- Cytotoxicity : The compound exhibited significant growth inhibition in human cancer cell lines such as HCT116 (colon cancer) and MCF-7 (breast cancer), with IC50 values indicating potent activity .

- Mechanism of Action : Studies suggest that the compound may interact with tubulin, disrupting microtubule formation which is critical for cancer cell division .

Agricultural Applications

Due to its antimicrobial properties, this compound has potential applications in agricultural settings as a biopesticide. Its effectiveness against phytopathogenic microorganisms makes it a candidate for crop protection strategies aimed at reducing reliance on traditional chemical pesticides.

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of similar compounds:

- Antimicrobial Evaluation : A study synthesized various thiadiazole derivatives and assessed their antimicrobial activities against multiple strains, finding that structural modifications significantly influenced their effectiveness .

- Cytotoxicity Assessment : Another research effort reviewed various thiadiazole derivatives for their anticancer potential, highlighting structure-activity relationships that guide the development of more effective compounds .

- Field Trials : Preliminary field trials using similar compounds indicated promising results in controlling crop diseases caused by bacterial pathogens, suggesting practical applications in agricultural biotechnology.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-3-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)urea involves its interaction with specific molecular targets and pathways. The compound may inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may inhibit the growth of cancer cells by interfering with cell division or inducing apoptosis. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Thiadiazole Ring

The 5-position of the thiadiazole ring significantly influences bioactivity and physicochemical properties:

Key Observations :

- Electron-withdrawing groups (e.g., fluorophenyl in 8d) enhance antifungal activity but reduce solubility .

- Bulkier substituents (e.g., adamantyl) may limit bioavailability due to steric effects .

- Thioether linkages (e.g., benzylthio in ) improve anticonvulsant potency by increasing membrane penetration .

Substituent Variations on the Phenyl Urea Moiety

The aryl group on the urea backbone modulates electronic and steric properties:

Research Findings and Implications

- Antifungal Activity: Compounds with fluorinated aryl groups (e.g., 8d) show superior efficacy against Candida albicans compared to non-halogenated analogs .

- Anticonvulsant Potential: Benzylthio-substituted thiadiazoles () exhibit ED₅₀ values comparable to standard drugs, suggesting the target compound’s ethylthio group may offer similar benefits .

- Cytokinin Activity : Styryl-substituted derivatives () demonstrate plant-growth regulation, expanding applications beyond antimicrobial uses .

Biological Activity

The compound 1-(4-Chlorophenyl)-3-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)urea is a derivative of the 1,3,4-thiadiazole family, which has garnered attention for its diverse biological activities. This article delves into its biological properties, including antimicrobial, anticancer, and other pharmacological effects, supported by data tables and relevant research findings.

Chemical Structure

The molecular formula of the compound is with a molecular weight of approximately 239.72 g/mol. The structure features a chlorophenyl group and an ethylthio-substituted thiadiazole moiety, which are crucial for its biological activity.

Biological Activity Overview

-

Antimicrobial Activity

Research indicates that derivatives of 1,3,4-thiadiazoles exhibit significant antimicrobial properties. A study evaluated various thiadiazole compounds against bacterial and fungal strains. Although the specific activity of 1-(4-Chlorophenyl)-3-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)urea was not isolated in the literature, related compounds showed promising results:- Inhibition Rates : Compounds showed varying inhibition rates against pathogens such as Staphylococcus aureus and Candida albicans.

- Structure-Activity Relationship (SAR) : The presence of electron-withdrawing groups (like Cl) was associated with improved antibacterial activity compared to other substituents .

-

Anticancer Activity

The anticancer potential of thiadiazole derivatives has been extensively studied. For instance:- Cytotoxicity Assays : Compounds containing thiadiazole rings were tested against various cancer cell lines (e.g., MCF-7 and HeLa). The IC50 values for some derivatives ranged from 29 μM to over 100 μM, indicating significant cytotoxicity .

- Mechanism of Action : Thiadiazole derivatives may induce apoptosis in cancer cells through mechanisms involving DNA interstrand cross-linking and disruption of cell cycle progression .

Data Table: Biological Activities of Related Compounds

| Compound Name | Activity Type | Tested Against | IC50/Activity Level |

|---|---|---|---|

| 5-(4-Chlorophenyl)-N-ethyl-1,3,4-thiadiazol-2-amine | Antimicrobial | S. aureus, C. albicans | Moderate inhibition |

| 2-(2,4-dichlorophenylamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole | Anticancer | HeLa | IC50 = 29 μM |

| 5-(1-methyl-5-nitro-1H-imidazol-2-yl)-1,3,4-thiadiazoles | Antibacterial | H. pylori | Effective at 0.5 µg/disc |

Case Studies

-

Antimicrobial Study

A study conducted on a series of thiadiazole derivatives demonstrated their effectiveness against various microbial strains. The introduction of different substituents significantly influenced their antimicrobial potency. This suggests that modifications in the structure can lead to enhanced activity against resistant strains . -

Cytotoxicity Evaluation

In a comparative analysis of several thiadiazole derivatives against cancer cell lines:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.